molecular formula C10H17NO4 B3029346 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate CAS No. 62723-61-9

2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate

Cat. No.: B3029346
CAS No.: 62723-61-9
M. Wt: 215.25 g/mol
InChI Key: UZMZRFVLRULBOV-UHFFFAOYSA-N
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Description

2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate (CAS: 62723-61-9), also known as carboxybetaine methacrylate (GLBT), is a zwitterionic monomer containing both a cationic quaternary ammonium group and an anionic carboxylate group. Its structure features a methacrylate backbone, enabling polymerization, and a two-carbon spacer between the ammonium and carboxylate groups (Fig. 1). This compound is widely used in biomedical and materials science due to its biocompatibility, thermoresponsiveness, and antifouling properties .

Properties

IUPAC Name

2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-8(2)10(14)15-6-5-11(3,4)7-9(12)13/h1,5-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMZRFVLRULBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79702-43-5
Details Compound: Ethanaminium, N-(carboxymethyl)-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, inner salt, homopolymer
Record name Ethanaminium, N-(carboxymethyl)-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, inner salt, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79702-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID701027270
Record name 2-[Dimethyl(2-oxido-2-oxoethyl)ammonio]ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62723-61-9
Record name 2-[Dimethyl(2-oxido-2-oxoethyl)ammonio]ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate typically involves the reaction of methacrylic anhydride with dimethylaminoethyl methacrylate, followed by the addition of acetic acid to form the corresponding quaternary ammonium salt . The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include water or organic solvents like methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form cationic polymers, which are useful in various applications.

    Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Common Reagents and Conditions:

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

    Substitution reactions: Reagents like sodium hydroxide or other nucleophiles can be used under mild to moderate conditions.

Major Products Formed:

Scientific Research Applications

2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate is primarily based on its ability to form cationic polymers. These polymers interact with negatively charged surfaces or molecules, leading to various effects:

Comparison with Similar Compounds

Structural Variations

Zwitterionic methacrylate derivatives differ in their anionic groups and spacer lengths. Key analogs include:

Sulfobetaine Methacrylates
  • Example: 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propane-1-sulfonate (CAS: 3637-26-1) Anionic Group: Sulfonate (-SO₃⁻) Spacer: Three-carbon chain between ammonium and sulfonate. Properties: Higher hydrophilicity, pronounced upper critical solution temperature (UCST) behavior (~40–80°C) due to strong ion-dipole interactions . Applications: UCST-based smart materials, drug delivery systems .
Carboxybetaine Propionates
  • Example : 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate (CAS: 24249-95-4)
    • Anionic Group : Carboxylate (-COO⁻)
    • Spacer : Three-carbon chain between ammonium and carboxylate.
    • Properties : Enhanced hydration capacity compared to acetate derivatives; reduced steric hindrance due to longer spacer .
    • Applications : Hydrogels, antifouling coatings .
Hydrophobic Betaine Derivatives
  • Example : 2-((3-dodecanamidopropyl)dimethylammonio)acetate (CAS: N/A)
    • Anionic Group : Carboxylate (-COO⁻) with a dodecanamide side chain.
    • Spacer : Three-carbon chain with a hydrophobic tail.
    • Properties : Amphiphilic behavior, acts as a softening agent in textiles .

Physicochemical Properties

Compound Anionic Group Spacer Length Key Properties Applications
2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate (GLBT) Carboxylate 2 carbons Thermosensitive (LCST ~30–50°C), pH-responsive, antifouling Antimicrobial copolymers, hydrogels
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propane-1-sulfonate Sulfonate 3 carbons High UCST (~60°C), salt-tolerant, non-fouling UCST polymers, stimuli-responsive drug carriers
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate Carboxylate 3 carbons Improved hydration, lower critical solution temperature (LCST) than GLBT Biocompatible coatings, tissue engineering
2-((3-dodecanamidopropyl)dimethylammonio)acetate Carboxylate 3 carbons Amphiphilic, softening effect Textile softeners, surfactants
Key Findings:
  • Thermoresponsiveness : Carboxybetaines (GLBT) exhibit lower critical solution temperature (LCST) behavior, while sulfobetaines show UCST due to stronger electrostatic interactions .
  • Hydrophilicity : Sulfobetaines are more hydrophilic than carboxybetaines, enhancing their antifouling properties in aqueous environments .
  • Synthesis: GLBT is synthesized via quaternization of dimethylaminoethyl methacrylate (DMAEMA) with sodium chloroacetate, whereas sulfobetaines require reaction with sultones (e.g., 1,4-butanesultone) .

Biological Activity

2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate (often referred to as METAC) is a zwitterionic compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C8H14N2O4

Molecular Weight: 186.21 g/mol

Structure:
The compound features a methacryloyloxy group, which contributes to its reactivity and potential for polymerization, along with a dimethylammonio group that imparts cationic properties.

Biological Activity Overview

METAC exhibits significant biological activities, particularly as an antimicrobial agent. Its effectiveness against various microorganisms has been documented in multiple studies.

Antimicrobial Activity

  • Bactericidal Effects:
    • METAC has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) for several strains:
      • Staphylococcus aureus (MSSA): 123 μg/mL
      • Escherichia coli: 370 μg/mL
      • Pseudomonas aeruginosa: 123 μg/mL
    • The compound was effective in preventing biofilm formation, which is crucial in clinical settings where biofilms contribute to persistent infections .
  • Fungicidal Properties:
    • METAC also showed activity against yeast strains such as Candida albicans, with MIC values indicating potential therapeutic applications in antifungal treatments .

The antimicrobial activity of METAC can be attributed to its cationic nature, which allows it to interact with negatively charged components of microbial cell membranes. This interaction disrupts membrane integrity, leading to cell lysis and death.

Biochemical Pathways

  • Membrane Disruption: The positive charge of METAC facilitates its binding to the negatively charged bacterial membranes, resulting in increased permeability and eventual cell lysis.
  • Inhibition of Biofilm Formation: By disrupting cell-to-cell communication and adhesion properties, METAC prevents the establishment of biofilms on surfaces .

Research Findings and Case Studies

Several studies have explored the efficacy and safety profile of METAC:

StudyFindings
Rawlinson et al. (2018)Demonstrated resistance patterns in S. aureus against cationic polymers but noted effective inhibition by METAC at specific concentrations .
Shirbin et al. (2018)Reported on the "trap and kill" mechanism of METAC-based cryogels against E. coli, highlighting its potential in wound healing applications .
Stopiglia et al. (2020)Investigated the antibacterial properties of METAC incorporated into polymer matrices, showing enhanced activity against a range of pathogens .

Safety and Toxicity

While METAC exhibits promising antibacterial properties, its cytotoxicity must be evaluated for safe use in medical applications. Studies indicate varying degrees of cytotoxicity depending on concentration and exposure duration:

  • Low concentrations show minimal cytotoxic effects on mammalian cells.
  • Higher concentrations may induce cytotoxicity, necessitating careful dosage regulation in therapeutic contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate
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2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate

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